1-Benzoyl-4-(chloroacetyl)piperazine

Catalog No.
S3326439
CAS No.
69463-43-0
M.F
C13H15ClN2O2
M. Wt
266.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzoyl-4-(chloroacetyl)piperazine

CAS Number

69463-43-0

Product Name

1-Benzoyl-4-(chloroacetyl)piperazine

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-chloroethanone

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

InChI

InChI=1S/C13H15ClN2O2/c14-10-12(17)15-6-8-16(9-7-15)13(18)11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

BATOJIAFBGRSEQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CC=C2

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CC=C2

1-Benzoyl-4-(chloroacetyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a benzoyl group and a chloroacetyl moiety. Its molecular formula is C13H15ClN2O2, and it has a molecular weight of 266.7 g/mol. This compound is typically found in solid or semi-solid forms and has applications in medicinal chemistry due to its potential biological activities .

Typical of piperazine derivatives. Key reactions include:

  • Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Acylation: The benzoyl group can participate in acylation reactions, making it useful for synthesizing more complex compounds.
  • Hydrolysis: Under certain conditions, the chloroacetyl group may hydrolyze to yield the corresponding piperazine derivative and hydrochloric acid.

These reactions highlight the compound's versatility in organic synthesis and medicinal applications.

Studies have indicated that 1-benzoyl-4-(chloroacetyl)piperazine exhibits significant biological activity, particularly in pharmacology. Compounds with similar structures are often investigated for their potential as:

  • Antidepressants: Piperazine derivatives have been studied for their effects on neurotransmitter systems.
  • Antimicrobial Agents: Some derivatives show promise against various bacterial strains.
  • Anti-inflammatory Properties: Research suggests potential anti-inflammatory effects, making it a candidate for further exploration in therapeutic applications .

The synthesis of 1-benzoyl-4-(chloroacetyl)piperazine can be achieved through several methods:

  • Direct Acylation: The piperazine ring can be acylated using benzoyl chloride and chloroacetyl chloride in the presence of a base such as triethylamine.
  • Multi-step Synthesis: Starting from piperazine, one can first introduce the chloroacetyl group followed by the benzoyl group through sequential acylation reactions.
  • Reflux Method: Refluxing piperazine with the appropriate acyl chlorides in a suitable solvent can yield the desired product effectively.

These methods emphasize the compound's accessibility for research and development purposes.

1-Benzoyl-4-(chloroacetyl)piperazine has several notable applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.
  • Chemical Research: Used as a reagent in organic synthesis, particularly in creating more complex heterocyclic compounds.
  • Biological Studies: Its unique structure allows researchers to explore its biological properties and mechanisms of action further .

Research into the interactions of 1-benzoyl-4-(chloroacetyl)piperazine with biological targets is ongoing. Preliminary studies suggest that it may interact with specific receptors in the brain, influencing neurotransmitter levels. Additionally, its interactions with enzymes involved in drug metabolism are being investigated to understand its pharmacokinetics better.

Several compounds share structural similarities with 1-benzoyl-4-(chloroacetyl)piperazine. These include:

Compound NameMolecular FormulaNotable Features
1-(4-Chlorobenzhydryl)piperazineC17H19ClN2Known for its antidepressant properties
1,4-Bis(chloroacetyl)piperazineC8H12Cl2N2O2Exhibits significant antimicrobial activity
1-Boc-(4-benzyl)piperazineC13H18N2OUtilized in peptide synthesis

Uniqueness of 1-Benzoyl-4-(chloroacetyl)piperazine

What sets 1-benzoyl-4-(chloroacetyl)piperazine apart from these similar compounds is its specific combination of functional groups that enhance its potential biological activity while providing versatility in synthetic applications. The presence of both benzoyl and chloroacetyl moieties contributes to its unique reactivity profile and pharmacological properties, making it a valuable compound for medicinal chemistry research .

XLogP3

1.3

Dates

Modify: 2023-08-19

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